
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research on compounds with similar structural characteristics often involves synthesis via cyclization reactions, exploring efficient pathways to obtain these complex molecules. For example, the use of cesium carbonate to synthesize quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide showcases an efficient protocol highlighting the potential synthetic utility of similar compounds in drug development (Patil et al., 2008). This process points towards the broader applicability of such compounds in synthesizing intermediates for pharmaceuticals.
Moreover, vibrational spectroscopic studies, such as FT-IR and FT-Raman, alongside DFT methods, provide deep insights into the molecular structure and electronic properties of related quinazoline derivatives (Sebastian et al., 2015). These studies are crucial for understanding the compound's behavior in various environments, potentially impacting its pharmacological activities.
Chemosensor Applications
Compounds featuring naphthalimide derivatives and related structures have been synthesized and applied as chemosensors for the detection of ions such as fluoride. These chemosensors operate through reversible colorimetric and fluorescent changes upon ion binding, demonstrating the functional versatility of these molecules in analytical chemistry and environmental monitoring (Zhang et al., 2020). This suggests potential research avenues for 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione in developing new sensor materials.
Pharmacological Interests
While direct applications in pharmacology for the specific compound are not detailed, the synthesis of structurally similar compounds for drug intermediates implies a potential interest in exploring their biological activities. Compounds like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, key intermediates in synthesizing drugs like Prazosin, Bunazosin, and Doxazosin, highlight the significance of quinazoline derivatives in medicinal chemistry (Mizuno et al., 2007). This underlines the potential pharmacological applications of the compound , warranting further investigation into its biological properties and therapeutic potential.
Safety And Hazards
Direcciones Futuras
Propiedades
Número CAS |
1207033-27-9 |
|---|---|
Nombre del producto |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C24H26N4O3 |
Peso molecular |
418.497 |
Nombre IUPAC |
1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-8-13-27-23(29)19-9-6-7-10-20(19)28(24(27)30)15-21-25-22(26-31-21)18-12-11-16(2)17(3)14-18/h6-7,9-12,14H,4-5,8,13,15H2,1-3H3 |
Clave InChI |
IKVLNPDFNMANKZ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
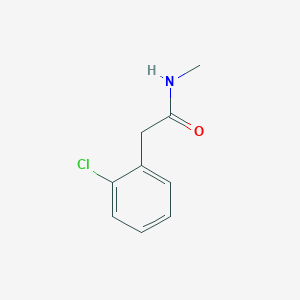
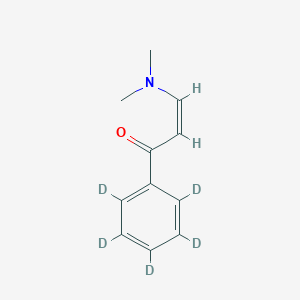
![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)
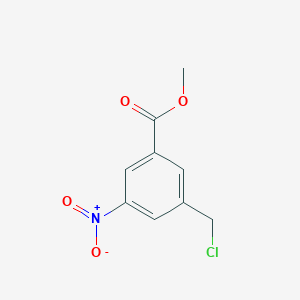
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
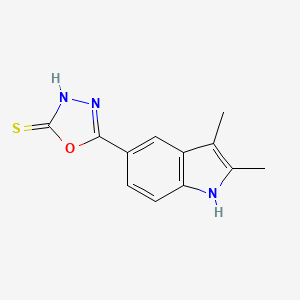
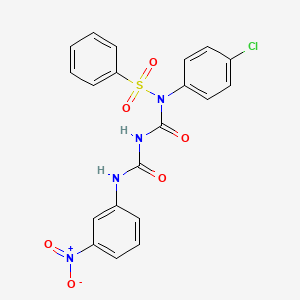
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)
![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)
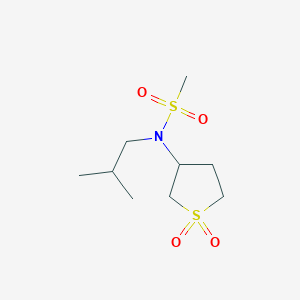
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)